1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
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Overview
Description
1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety and a pyridin-2-ylmethyl group attached to an azetidine-3-carboxamide core
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the activation of various NAD±dependent processes, which can have therapeutic benefits in the treatment of a diverse array of diseases .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the production of NAD+, a crucial cofactor in various metabolic reactions. This can have downstream effects on processes such as energy metabolism, DNA repair, and cell survival.
Pharmacokinetics
It’s known that the compound’s activity is accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound may have favorable pharmacokinetic properties, including good metabolic stability and potentially low drug-drug interaction potential.
Result of Action
The activation of NAMPT by the compound leads to an increase in NAD+ levels. This can have various molecular and cellular effects, depending on the specific cellular context. For example, it could enhance energy metabolism in cells, promote DNA repair mechanisms, or influence cell survival and aging processes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, solvent effects can affect excited-state hydrogen bonds and proton transfers . .
Preparation Methods
The synthesis of 1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the methoxybenzo[d]thiazole intermediate, followed by the formation of the azetidine ring and subsequent attachment of the pyridin-2-ylmethyl group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the azetidine ring or the aromatic moieties are replaced by other substituents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the carboxamide bond and formation of corresponding carboxylic acids and amines.
Scientific Research Applications
1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
1-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide: The position of the pyridinyl group is different, potentially altering its binding affinity and specificity.
1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-2-carboxamide: The position of the carboxamide group is different, which may influence its chemical stability and interaction with molecular targets.
Properties
IUPAC Name |
1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-14-5-6-16-15(8-14)21-18(25-16)22-10-12(11-22)17(23)20-9-13-4-2-3-7-19-13/h2-8,12H,9-11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQGLCXDTZIVHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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